molecular formula C10H17ClN2O4S3 B12386059 Dorzolamide-d3 (hydrochloride)

Dorzolamide-d3 (hydrochloride)

Cat. No.: B12386059
M. Wt: 363.9 g/mol
InChI Key: OSRUSFPMRGDLAG-MLFPSNPGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dorzolamide-d3 (hydrochloride) involves several steps, starting from the key intermediate (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide . This intermediate can be obtained in a diastereoisomerically pure form through a stereoselective solvolysis reaction in an acetone/phosphate buffer mixture . The final product, dorzolamide-d3 (hydrochloride), is achieved by further functionalization and purification steps.

Industrial Production Methods

Industrial production of dorzolamide-d3 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrogen peroxide for the oxidation of sulfide to sulfone, catalyzed by tungstic acid or sodium tungstate .

Chemical Reactions Analysis

Types of Reactions

Dorzolamide-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is the diastereoisomerically pure (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide .

Properties

Molecular Formula

C10H17ClN2O4S3

Molecular Weight

363.9 g/mol

IUPAC Name

(4S,6S)-4,5,5-trideuterio-4-(ethylamino)-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i4D2,8D;

InChI Key

OSRUSFPMRGDLAG-MLFPSNPGSA-N

Isomeric SMILES

[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)NCC.Cl

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Origin of Product

United States

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